molecular formula C9H9F3O2 B13108150 3-Methyl-4-(trifluoromethoxy)anisole

3-Methyl-4-(trifluoromethoxy)anisole

Cat. No.: B13108150
M. Wt: 206.16 g/mol
InChI Key: GZTOHIIDEVKPJN-UHFFFAOYSA-N
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Description

Significance of Fluorine-Containing Organic Compounds in Chemical Sciences

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, with profound implications for pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Organofluorine compounds are prevalent in a significant portion of commercial pharmaceuticals, attributed to the unique properties of the fluorine atom. nih.gov As the most electronegative element, fluorine's presence in a molecule can dramatically alter its physicochemical and biological characteristics. nih.govnumberanalytics.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. nih.gov This strength often makes the bond, and neighboring bonds, resistant to metabolic degradation by enzymes, thereby increasing the half-life of a drug. alfa-chemistry.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. alfa-chemistry.combeilstein-journals.org This property is crucial for a drug's ability to permeate cell membranes and improve its absorption and transport within the body. beilstein-journals.orgnih.gov

Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can optimize a molecule's interaction with biological targets. alfa-chemistry.com

Conformational Control: Due to its specific steric demands, fluorine can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a specific receptor or enzyme active site.

These attributes have led to the development of numerous successful fluorinated drugs, including antidepressants like fluoxetine (B1211875) and anti-inflammatory agents like celecoxib. numberanalytics.com Consequently, the synthesis and study of novel organofluorine compounds remain a vibrant and vital area of chemical science. numberanalytics.com

The Trifluoromethoxy Group (OCF₃): Unique Electronic, Steric, and Conformational Attributes in Aromatic Systems

Among the various fluorine-containing substituents, the trifluoromethoxy group (OCF₃) has garnered increasing attention as a "super-halogen" or "pseudo-halogen" due to its distinctive combination of properties. beilstein-journals.orgnih.gov It is considered one of the most lipophilic functional groups, a feature highly desirable in drug design. nih.govnih.gov

The OCF₃ group imparts several unique characteristics to aromatic systems:

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. nih.govnih.gov This inductive effect deactivates the aromatic ring towards electrophilic substitution. However, the oxygen atom's lone pairs can participate in resonance, acting as an electron donor. This dual nature results in the OCF₃ group being a para-directing substituent in electrophilic aromatic substitution reactions. nih.govresearchgate.net

Steric and Conformational Attributes: The trifluoromethoxy group is bulkier than a methoxy (B1213986) group and its steric presence can influence molecular conformation. mdpi.com Due to hyperconjugation and steric effects, the O-CF₃ bond tends to lie in a plane orthogonal to the aromatic ring. nih.gov This specific orientation minimizes interaction between the oxygen lone pairs and the aromatic π-system, contributing to its unique electronic profile. nih.gov

Metabolic Stability: Compared to the analogous methoxy group (OCH₃), the trifluoromethoxy group is significantly more resistant to oxidative metabolism. mdpi.com The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the oxygen less susceptible to enzymatic oxidation, which is a common metabolic pathway for anisole (B1667542) derivatives. mdpi.com

The combination of high lipophilicity, metabolic stability, and unique electronic influence makes the OCF₃ group a valuable substituent in the design of new bioactive molecules and advanced materials. nih.govmdpi.com

Contextualization of 3-Methyl-4-(trifluoromethoxy)anisole as a Representative Scaffold for Academic Investigation

While broad research exists on trifluoromethoxylated compounds, specific academic investigation into this compound is not extensively documented in publicly available literature. However, its structure serves as an excellent model for studying the interplay of multiple substituents on an aromatic ring. The molecule combines a trifluoromethoxy group, a methoxy group, and a methyl group, each imparting distinct electronic and steric influences.

The study of this compound could provide valuable insights into:

Regioselectivity in Chemical Reactions: The directing effects of the three different substituents would make this molecule an interesting substrate for electrophilic aromatic substitution and other reactions, allowing for the study of competitive directing effects.

Structure-Activity Relationships: As a building block, this compound could be used to synthesize a library of more complex molecules. The systematic modification of this scaffold would enable researchers to probe how the specific arrangement of these functional groups influences biological activity.

Physicochemical Properties: Characterizing the precise lipophilicity, electronic distribution, and metabolic stability of this compound would contribute to a more nuanced understanding of how these properties are affected by the cumulative influence of its substituents.

Given the established importance of its constituent functional groups in medicinal and materials chemistry, this compound represents a potentially valuable, yet under-explored, chemical entity for academic and industrial research.

Below is a table of key chemical identifiers for this compound.

PropertyValue
IUPAC Name 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene
Molecular Formula C₉H₉F₃O₂
Molecular Weight 206.16 g/mol
CAS Number 181399-56-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methyl-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-5-7(13-2)3-4-8(6)14-9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTOHIIDEVKPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 3 Methyl 4 Trifluoromethoxy Anisole

Influence of the Trifluoromethoxy Group on Aromatic Reactivity

The trifluoromethoxy group is a unique substituent that significantly modulates the electronic environment of the aromatic ring. Its influence stems from a combination of strong inductive effects and weaker resonance effects.

The trifluoromethoxy group is characterized as a potent electron-withdrawing substituent, primarily due to the high electronegativity of the three fluorine atoms. mdpi.com This creates a strong dipole moment, pulling electron density away from the aromatic ring through the sigma bond framework, a phenomenon known as a negative inductive effect (-I). This inductive withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). nih.gov

Table 1: Comparison of Substituent Electronic Properties

Substituent Inductive Effect Resonance Effect Overall Effect on Aromatic Ring for Electrophilic Substitution
-CH3 (Methyl) Electron-donating (+I) Weak hyperconjugation Activating
-OCH3 (Methoxy) Electron-withdrawing (-I) Strong electron-donating (+R) Activating
-OCF3 (Trifluoromethoxy) Strong electron-withdrawing (-I) Weak electron-donating (+R) Deactivating

In 3-Methyl-4-(trifluoromethoxy)anisole, the regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the three substituents. The methoxy (B1213986) group is a powerful activating group and an ortho-, para-director. themasterchemistry.com The methyl group is also an activating, ortho-, para-directing group. libretexts.org Conversely, the trifluoromethoxy group, while deactivating, is also considered an ortho-, para-director due to the resonance contribution of the oxygen lone pairs, which can stabilize the cationic intermediate (arenium ion) formed during ortho and para attack. nih.govmasterorganicchemistry.com

The positions on the aromatic ring are influenced as follows:

Position 2: Ortho to the methoxy group and meta to the methyl and trifluoromethoxy groups.

Position 5: Ortho to the trifluoromethoxy group and meta to the methoxy and methyl groups.

Position 6: Ortho to the methyl group and meta to the methoxy and trifluoromethoxy groups.

Given that the methoxy group is a stronger activating group than the methyl group, electrophilic attack is most likely to be directed by the methoxy group. Therefore, substitution is expected to occur primarily at the position ortho to the methoxy group (position 2), as the para position is blocked.

The directing effects of the substituents in this compound can be summarized as follows:

Methoxy group (-OCH3): This is a strong activating group and directs incoming electrophiles to the ortho and para positions. themasterchemistry.com In this specific molecule, the para position is occupied, so it strongly directs to the available ortho position (position 2).

Methyl group (-CH3): This is an activating group that also directs ortho and para. savemyexams.com It will direct to positions 2 and 6.

Trifluoromethoxy group (-OCF3): This is a deactivating group but is ortho-, para-directing. nih.govmasterorganicchemistry.com It will direct towards position 5.

Reaction Pathways and Transformation Kinetics

The presence of the trifluoromethoxy group and the specific substitution pattern on the anisole (B1667542) ring opens up various reaction pathways, particularly in the realms of organometallic chemistry and oxidative transformations.

Organometallic reactions, such as lithiation, are powerful tools for the functionalization of aromatic rings. In the case of trifluoromethoxy-substituted anisoles, the trifluoromethoxy group can influence the site of metalation. nih.gov The acidity of the aromatic protons is enhanced by the electron-withdrawing nature of the trifluoromethoxy group, facilitating deprotonation by strong bases like organolithium reagents. nih.gov

For this compound, directed ortho-metalation (DoM) is a potential pathway. The methoxy group is a known ortho-directing group in lithiation reactions. acs.org Therefore, treatment with an organolithium reagent such as n-butyllithium would be expected to result in lithiation at the 2-position, directed by the methoxy group. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Halogen-metal exchange is another important organometallic reaction for generating functionalized aromatic compounds. wikipedia.org If a halogen atom were present on the ring of this compound, it could be readily exchanged with a metal, typically lithium. wikipedia.org The rate of this exchange generally follows the trend I > Br > Cl. wikipedia.org This method provides a regioselective way to form an organometallic intermediate that might not be accessible through direct lithiation. ias.ac.in

Table 2: Potential Organometallic Reactions and Products

Reaction Reagent Expected Major Product
Directed ortho-Lithiation n-Butyllithium, then Electrophile (E+) 2-E-3-Methyl-4-(trifluoromethoxy)anisole
Halogen-Metal Exchange (on a 2-bromo derivative) n-Butyllithium, then Electrophile (E+) 2-E-3-Methyl-4-(trifluoromethoxy)anisole

Anisole derivatives can undergo oxidative transformations, and electrochemical methods have emerged as a powerful tool for dearomatization reactions. chinesechemsoc.org Anisole derivatives with electron-withdrawing groups have been shown to be applicable in electrochemical systems, which can be challenging under chemical oxidation conditions. chinesechemsoc.org

In the context of this compound, electrochemical oxidation could potentially lead to dearomatized products. The electron-withdrawing trifluoromethoxy group would influence the oxidation potential of the aromatic ring. Such reactions can lead to the formation of valuable synthetic intermediates, for example, by intramolecular cyclization with a suitable tethered nucleophile to form spirocyclic compounds. chinesechemsoc.org The specific conditions of the electrochemical reaction, such as the solvent, electrolyte, and electrode material, would be crucial in determining the outcome of the transformation.

Reductive Processes

Reductive processes applied to this compound can target either the aromatic ring itself or a functional group introduced onto the ring, such as a carbonyl from a Friedel-Crafts acylation.

Birch Reduction: The Birch reduction is a characteristic reaction of aromatic compounds that results in the formation of 1,4-cyclohexadienes. wikipedia.org The reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source, typically an alcohol. wikipedia.orgpearson.com The regioselectivity of the reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in anisole, direct the reduction to preserve a double bond connected to the substituent, resulting from protonation at the ortho and para positions of the initial radical anion intermediate. wikipedia.orgic.ac.uk In contrast, electron-withdrawing groups favor reduction at the ipso- and para-positions.

For this compound, the powerful electron-donating methoxy group would be expected to exert dominant control over the reaction's regioselectivity, leading to a product where the methoxy group remains conjugated with one of the resulting double bonds. pearson.com

Clemmensen Reduction: This reduction is highly effective for converting aryl-alkyl ketones into the corresponding alkylbenzenes. annamalaiuniversity.ac.inwikipedia.org The reaction is carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. libretexts.orgquora.com It is particularly useful as a subsequent step after a Friedel-Crafts acylation. For instance, if this compound undergoes Friedel-Crafts acylation to introduce a keto group, a subsequent Clemmensen reduction can deoxygenate the carbonyl to a methylene (B1212753) (-CH2-) group. This two-step sequence—acylation followed by reduction—is a classic strategy for the alkylation of aromatic rings, circumventing the carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. wikipedia.org The substrate, however, must be stable under strongly acidic conditions. libretexts.org

Addition Reactions (e.g., Michael Addition with α-Trifluoromethylated Compounds)

Addition reactions, particularly conjugate additions like the Michael reaction, offer a pathway for forming new carbon-carbon bonds. wikipedia.org The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comlibretexts.org

For an aromatic compound like this compound to act as a Michael donor, it must first be converted into a suitable nucleophile. This can be achieved through metalation, for example, by deprotonation with a strong organolithium base. In related compounds like 3-trifluoromethoxyanisole, deprotonation occurs selectively at the doubly activated 2-position. beilstein-journals.org Similarly, for this compound, the C2 position is activated by the adjacent methoxy group and is meta to the deactivating trifluoromethoxy group, making it a likely site for lithiation.

Once the lithiated aryl species is formed, it can act as a potent nucleophile in a Michael addition reaction. For example, its reaction with an α-trifluoromethylated acceptor, such as 1,1,1-trifluoro-3-buten-2-one, would proceed via a 1,4-conjugate addition mechanism. This process would result in the formation of a new carbon-carbon bond at the β-carbon of the acceptor, yielding a complex functionalized product.

Friedel-Crafts Type Reactions

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the introduction of acyl or alkyl groups onto an aromatic ring. The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the three substituents.

The directing power of these groups can be quantitatively assessed using Hammett substituent constants (σ), which measure the electronic influence (inductive and resonance) of a substituent. libretexts.orgresearchgate.netwikipedia.org

SubstituentPositionHammett Constant (σp)Hammett Constant (σm)Directing Effect
-OCH₃ C1-0.27+0.12Activating, Ortho/Para
-CH₃ C3-0.17-0.07Activating, Ortho/Para
-OCF₃ C4+0.35+0.40Deactivating, Meta

The methoxy group (-OCH₃) is a strong activating, ortho/para-directing group due to its powerful +R (resonance) effect. The methyl group (-CH₃) is a weaker activating, ortho/para-director. In stark contrast, the trifluoromethoxy group (-OCF₃) is strongly deactivating and meta-directing due to its potent -I (inductive) effect.

In an electrophilic substitution like Friedel-Crafts acylation, the position of attack is overwhelmingly controlled by the most powerful activating group. libretexts.org In this molecule, the methoxy group at C1 directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

The C4 position is blocked by the trifluoromethoxy group.

The C2 position is ortho to the activating -OCH₃ group, ortho to the activating -CH₃ group, and meta to the deactivating -OCF₃ group. This position is electronically highly favored.

The C6 position is ortho to the activating -OCH₃ group and meta to the deactivating -OCF₃ group.

Between the available ortho positions (C2 and C6), the C2 position is electronically the most activated. However, it is also sterically hindered by the adjacent methyl group at C3. Therefore, while C2 is electronically favored, significant substitution may also occur at the less hindered C6 position. Milder Lewis acids like ZnCl₂ or rare-earth triflates might be preferred over strong ones like AlCl₃ to avoid potential demethylation of the anisole. nih.gov

Trifluoromethylthiolation of Arenes

Direct trifluoromethylthiolation introduces the important -SCF₃ group onto an aromatic ring. This transformation can be achieved using electrophilic trifluoromethylthiolating reagents. A highly effective modern method involves the use of N-(trifluoromethylthio)saccharin, activated by a dual catalyst system. nih.govacs.org

Research on the trifluoromethylthiolation of 2-methylanisole (B146520), a close structural analog, provides a strong precedent. Using a dual catalyst system of iron(III) chloride (FeCl₃) and diphenyl selenide, 2-methylanisole is converted to 2-methyl-4-(trifluoromethylthio)anisole (B6316091) in 94% yield. nih.gov This demonstrates a very high regioselectivity for substitution at the position para to the powerful activating methoxy group.

For this compound, the position para to the methoxy group (C4) is blocked. Therefore, the substitution is expected to occur at the ortho positions (C2 and C6). Given the high activation at these sites by the methoxy group, the reaction is predicted to proceed efficiently, likely yielding a mixture of 2-(trifluoromethylthio)- and 6-(trifluoromethylthio)- substituted products.

Reaction Optimization and Yield Enhancement Methodologies

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency. Common methodologies involve systematically varying parameters such as catalyst, solvent, temperature, and stoichiometry. researchgate.net

Solvent and Temperature Effects: The solvent can significantly influence reaction outcomes. For instance, in some Lewis acid-catalyzed reactions, solvents like 1,2-dichloroethane (B1671644) (DCE) have been found to provide superior yields compared to others like THF or acetonitrile. snnu.edu.cn Temperature is another key variable; while higher temperatures can increase reaction rates, they may also lead to undesired byproducts. A careful optimization is often required to find the ideal balance that maximizes the yield of the desired product.

Stoichiometry and Additives: Adjusting the ratio of reactants and the use of additives can enhance reaction efficiency. In some cases, using an excess of one reactant can drive the equilibrium toward the product side. beilstein-journals.org Additives can also play a crucial role; for example, in certain iron-catalyzed trifluoromethylthiolations, the addition of a silver salt like AgSbF₆ was found to be necessary for the reaction to proceed with non-activated arenes, highlighting the synergistic effect of catalyst systems. snnu.edu.cn

The following table summarizes an optimization study for the trifluoromethylthiolation of 2-methylanisole, illustrating the systematic approach to enhancing reaction yields. nih.gov

EntryCatalystCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
1FeCl₃1040203
2Fe(OTf)₃10402010
3FeCl₃ + Ph₂Se₂10 / 10402070
4FeCl₃ + Ph₂Se5 / 5rt0.594
5FeCl₃5rt20<1
6Ph₂Se5rt20<1

Data sourced from an iron(III)-catalyzed trifluoromethylthiolation optimization study. nih.gov This systematic variation demonstrates that a dual catalytic system at room temperature provides a vastly superior yield compared to a single catalyst or higher temperatures.

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 4 Trifluoromethoxy Anisole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

The ¹H NMR spectrum of 3-Methyl-4-(trifluoromethoxy)anisole is expected to display distinct signals corresponding to the different types of protons in the molecule. The spectrum would feature signals for the methoxy (B1213986) group, the methyl group, and the aromatic protons.

The protons of the methoxy (-OCH₃) group are anticipated to appear as a sharp singlet, integrating to three protons, typically in the chemical shift range of 3.7-4.0 ppm. The protons of the methyl (-CH₃) group attached to the aromatic ring would also produce a singlet, integrating to three protons, expected to appear further upfield, generally between 2.2 and 2.5 ppm.

The aromatic region of the spectrum would show signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, these protons are chemically distinct and would likely exhibit complex splitting patterns due to spin-spin coupling.

The proton at position 5 (H-5), situated between the methyl and trifluoromethoxy groups, would likely appear as a doublet.

The proton at position 6 (H-6), adjacent to the methoxy group, would be expected to be a doublet.

The proton at position 3 (H-3), ortho to the methoxy group, would likely appear as a singlet or a narrowly split doublet.

These aromatic protons would typically resonate in the range of 6.8-7.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Ar-H (Positions 3, 5, 6)6.8 - 7.5Multiplet (Doublets/Singlet)3H
-OCH₃3.7 - 4.0Singlet3H
Ar-CH₃2.2 - 2.5Singlet3H

The proton-decoupled ¹³C NMR spectrum of this compound should reveal nine distinct signals, corresponding to each of the unique carbon atoms in the molecule.

The aliphatic region would contain signals for the methoxy carbon (-OCH₃) and the methyl carbon (Ar-CH₃). The methoxy carbon is expected around 55-60 ppm, while the methyl carbon would appear further upfield, typically between 15-25 ppm.

The aromatic region would display six signals for the carbons of the benzene ring. The carbon atom attached to the trifluoromethoxy group (-OCF₃) would be significantly affected by the fluorine atoms, appearing as a quartet due to ¹J(C-F) coupling, with a chemical shift in the range of 120-125 ppm (q, ¹J(C-F) ≈ 255-260 Hz). The other aromatic carbons would appear in the typical range of 110-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to F)
Aromatic C (6 signals)110 - 160Singlets
-OCH₃55 - 60Singlet
Ar-CH₃15 - 25Singlet
-OCF₃120 - 125Quartet (q)

¹⁹F NMR is highly sensitive for the detection of fluorine-containing compounds. nih.gov For this compound, the three fluorine atoms of the trifluoromethoxy (-OCF₃) group are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for trifluoromethoxy groups attached to an aromatic ring typically falls within the range of -56 to -60 ppm relative to a CFCl₃ standard. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It would be essential for identifying the quaternary (non-protonated) carbons and confirming the placement of the methoxy, methyl, and trifluoromethoxy groups on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision allows for the determination of the exact molecular formula from the measured mass. youtube.comchemguide.co.uk

For this compound, the molecular formula is C₉H₉F₃O₂. The theoretical exact mass of the molecular ion ([M]⁺) can be calculated using the precise masses of the most abundant isotopes of each element (¹²C = 12.00000, ¹H = 1.00783, ¹⁹F = 18.99840, ¹⁶O = 15.99491).

The calculated exact mass for [C₉H₉F₃O₂]⁺ is 206.05546 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would unequivocally confirm the molecular formula of the compound.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the spectroscopic and structural characterization of This compound that strictly adheres to the requested outline.

The search for specific experimental data corresponding to the subsections below for this exact compound did not yield any results:

Advanced Structural Analysis Techniques

X-ray Diffraction Crystallography (where applicable for derivatives)

While information is available for structurally related compounds such as 3-(trifluoromethyl)anisole, trifluoromethoxybenzene, and other derivatives, presenting this data would be scientifically inaccurate and would violate the explicit instruction to focus solely on this compound. The substitution pattern and the presence of both methyl and trifluoromethoxy groups significantly influence the spectroscopic and structural properties, making extrapolation from other molecules inappropriate for a scientifically rigorous article.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated.

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In organic molecules, the most common electronic transitions are σ → σ, n → σ, π → π, and n → π. wikipedia.org For aromatic compounds like this compound, the most significant absorptions in the UV-Vis region typically arise from π → π* transitions within the benzene ring. The presence of substituents on the aromatic ring can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The electronic spectrum of anisole (B1667542) derivatives is characterized by transitions involving the π electrons of the aromatic ring. The methoxy (-OCH3), methyl (-CH3), and trifluoromethoxy (-OCF3) groups attached to the benzene ring in this compound can act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the λmax and the intensity of the absorption. The methoxy group is a strong auxochrome that can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the benzene ring. The methyl group has a weaker effect, while the trifluoromethoxy group, due to the high electronegativity of the fluorine atoms, can have a more complex influence on the electronic structure.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the electronic transitions of the substituted benzene ring. These transitions are often referred to as the E-bands (ethylenic) and B-bands (benzenoid), which are types of π → π* transitions. wikipedia.org The solvent in which the spectrum is recorded can also affect the λmax due to interactions between the solvent and the molecule's ground and excited states. biointerfaceresearch.com

Table 1: Representative Electronic Transitions for Substituted Anisole Derivatives

Transition TypeTypical λmax Range (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)
E2-band (π → π)210 - 2306,000 - 10,000
B-band (π → π)260 - 290200 - 3,000

Note: The data in this table are illustrative and represent typical values for substituted anisole derivatives. The actual experimental values for this compound may vary.

High-Resolution Rotational Spectroscopy for Conformational Dynamics

High-resolution rotational spectroscopy is a highly precise technique that provides detailed information about the geometry and conformational landscape of molecules in the gas phase. By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, it is possible to determine the principal moments of inertia and, from them, the precise three-dimensional structure of a molecule with very high accuracy.

For a molecule like this compound, which possesses several rotatable bonds, multiple conformers may exist at room temperature. These conformers arise from the internal rotation around the C-O bonds of the methoxy and trifluoromethoxy groups, as well as the orientation of the methyl group. Each unique conformer has a distinct set of rotational constants (A, B, and C) that are inversely proportional to its moments of inertia.

High-resolution rotational spectroscopy can distinguish between these different conformers, allowing for their individual structural determination. uva.escaltech.edu The relative intensities of the rotational transitions for each conformer can also provide information about their relative abundances in the gas phase, which in turn can be used to determine their relative energies. rsc.org

The conformational dynamics of this compound would primarily involve the orientation of the methoxy and trifluoromethoxy groups relative to the plane of the aromatic ring. For the methoxy group, the methyl group can be either in the plane of the ring (planar conformation) or out of the plane. Similarly, the trifluoromethyl group of the trifluoromethoxy substituent can adopt different orientations. The interplay of steric and electronic effects will determine the most stable conformations.

Quantum chemical calculations are often used in conjunction with experimental rotational spectroscopy to predict the structures and rotational constants of possible conformers, aiding in the assignment of the experimental spectrum. caltech.edu

Table 2: Hypothetical Rotational Constants for Plausible Conformers of this compound

ConformerA (MHz)B (MHz)C (MHz)
Conformer 1 (e.g., planar methoxy)1500400350
Conformer 2 (e.g., non-planar methoxy)1450410360

Note: The rotational constants presented in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate values.

Theoretical and Computational Investigations on 3 Methyl 4 Trifluoromethoxy Anisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational efficiency. A DFT study of 3-Methyl-4-(trifluoromethoxy)anisole would involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to model the electron density and calculate the molecule's ground-state energy, optimized geometry, and other properties. researchgate.netmdpi.com DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, these calculations can yield energetic properties, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties that govern the molecule's reactivity and stability. nih.gov

Ab Initio Methods for Molecular Properties

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. ibm.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can offer high accuracy, though often at a greater computational cost than DFT. ibm.com For a molecule like this compound, ab initio calculations would be employed to obtain a highly accurate molecular structure and properties. They are particularly valuable for benchmarking results from less computationally intensive methods and for studying systems where DFT might be less reliable. These methods provide a rigorous, purely theoretical prediction of molecular characteristics.

Conformational Analysis and Rotational Barriers

The structure of this compound is not rigid; it possesses rotational freedom around several single bonds, particularly the C-O bonds of the methoxy (B1213986) and trifluoromethoxy groups, as well as the C-C bond of the methyl group. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotations to identify the most stable conformers (energy minima) and the transition states between them.

Theoretical investigations on the parent molecule, anisole (B1667542), have shown that the orientation of the methoxy group relative to the phenyl ring is a key determinant of stability. ibm.com For this compound, similar studies would calculate the rotational barriers, which are the energy differences between the stable conformers and the higher-energy transition states. These barriers determine the flexibility of the molecule and the rates of interconversion between different conformations at a given temperature. The presence of bulky methyl and trifluoromethoxy groups would significantly influence these barriers compared to simpler anisoles. nih.govmdpi.com

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. scbt.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

For this compound, a HOMO/LUMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. These calculations would help predict how the molecule interacts with other chemical species.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and electron-accepting ability.
Energy Gap (ΔE) Difference between ELUMO and EHOMOIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.

Note: This table describes the parameters. Specific values for this compound are not available from the searched literature.

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a powerful computational tool rooted in Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. semanticscholar.orgresearchgate.net This analysis is based on the change in electron density at a specific point in the molecule as the total number of electrons changes. By calculating the Fukui functions, one can predict the propensity of atomic sites to undergo electrophilic, nucleophilic, or radical attack. researchgate.net

For this compound, the reactivity of the aromatic ring is significantly influenced by the electronic nature of its three substituents: the methoxy (-OCH3), methyl (-CH3), and trifluoromethoxy (-OCF3) groups. The methoxy group is a strong activating group, donating electron density to the ring primarily through resonance (π-donation). The methyl group is a weak activating group, donating electron density through induction and hyperconjugation. Conversely, the trifluoromethoxy group is a potent deactivating group due to the strong inductive electron withdrawal by the three fluorine atoms.

A theoretical Fukui function analysis would quantify the reactivity at each atomic site. The calculations typically involve optimizing the molecule's geometry and then computing the electronic properties for the neutral molecule as well as its cationic (N-1 electron) and anionic (N+1 electron) states.

ƒk+ : Indicates the site for nucleophilic attack (where an electron is accepted).

ƒk- : Indicates the site for electrophilic attack (where an electron is donated).

ƒk0 : Indicates the site for radical attack.

Table 1: Hypothetical Fukui Function Indices for Selected Atoms of this compound This table presents illustrative data based on theoretical principles for demonstrating the output of a Fukui analysis.

Atomic Position (Ring Carbon)ƒk- (Electrophilic Attack)ƒk+ (Nucleophilic Attack)ƒk0 (Radical Attack)Predicted Reactivity Hotspot
C1 (-OCH3)0.0850.0450.065Low
C20.2100.0300.120High (Electrophilic)
C3 (-CH3)0.0900.0500.070Low
C4 (-OCF3)0.0500.1500.100Moderate (Nucleophilic)
C50.1150.0950.105Moderate (Electrophilic)
C60.1950.0400.118High (Electrophilic)

Analysis of σ- and π-Polarization Effects

The electronic distribution and reactivity of this compound are governed by the interplay of σ- and π-polarization effects exerted by its substituents.

σ-Polarization (Inductive Effects): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms.

Methoxy Group (-OCH3): The oxygen atom is highly electronegative, leading to a σ-withdrawing inductive effect (-I).

Methyl Group (-CH3): This group is electron-donating through a weak σ-inductive effect (+I).

Trifluoromethoxy Group (-OCF3): This is an extremely strong σ-withdrawing group. The high electronegativity of the three fluorine atoms creates a powerful inductive pull, making the -OCF3 group one of the most strongly deactivating groups in this context.

π-Polarization (Resonance Effects): This effect involves the delocalization of π-electrons and lone pairs across the aromatic system.

Methyl Group (-CH3): The methyl group exhibits a weak π-donating effect through hyperconjugation.

Trifluoromethoxy Group (-OCF3): While the oxygen atom has lone pairs available for donation, the strong electron-withdrawing pull from the CF3 group significantly reduces their ability to delocalize into the ring. Therefore, its π-donating effect is substantially attenuated compared to a methoxy group.

The net effect on the aromatic ring is a complex polarization pattern. The methoxy group enriches the ortho (C2, C6) and para (C4) positions with electron density via the π-system. However, the C4 position is occupied by the strongly σ-withdrawing -OCF3 group, which depletes the electron density at this position. This competition between donation and withdrawal creates a unique electronic landscape that dictates the molecule's chemical behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is an indispensable tool for elucidating the mechanisms of organic reactions. For a substituted anisole like this compound, computational studies can map out the potential energy surfaces for various reactions, such as electrophilic aromatic substitution or cycloaddition. nih.govdntb.gov.ua

A typical computational study of a reaction mechanism involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State (TS) Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.

For example, in an electrophilic substitution reaction, modeling could predict whether an incoming electrophile would preferentially add to the C2, C5, or C6 position. The calculations would reveal the relative activation energies for the formation of the sigma-complex intermediates at each position, thereby predicting the regioselectivity of the reaction. The presence of the trifluoromethyl group has been shown in computational studies of other reactions to reduce the activation energy, potentially increasing the reaction yield. nih.govresearchgate.net

Intermolecular Interactions and Adsorption Studies (e.g., on Catalytic Surfaces)

The intermolecular forces involving this compound are critical for understanding its physical properties and its interactions with other molecules or surfaces. The presence of highly electronegative fluorine and oxygen atoms allows for a range of non-covalent interactions. nih.gov

Key potential interactions include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar C-O and C-F bonds.

Weak Hydrogen Bonds: The fluorine and oxygen atoms can act as weak hydrogen bond acceptors, forming interactions with suitable donor molecules (e.g., C-H···F or C-H···O). researchgate.net

π-π Stacking: The aromatic ring can interact with other π-systems.

Computational studies are crucial for investigating the adsorption of such molecules on catalytic surfaces, like those of transition metals (e.g., Pd, Pt). chemrxiv.org These simulations can determine the most stable adsorption geometry and calculate the adsorption energy (Eads), which indicates the strength of the surface-molecule interaction. chemrxiv.org For fluorinated molecules, specific interactions between the fluorine atoms and the surface can significantly influence adsorption behavior. acs.org Understanding these interactions is vital for designing catalytic processes where this molecule might be a reactant or product.

Advanced Computational Methodologies for Fluorinated Systems

Accurately modeling fluorinated organic compounds presents unique computational challenges due to the high electronegativity and electron correlation effects of fluorine. worktribe.comnumberanalytics.comwikipedia.org Standard computational methods may not always provide reliable results, necessitating the use of more advanced methodologies. nih.gov

Key considerations for computational studies of fluorinated systems include:

Choice of DFT Functional: The selection of the density functional is critical. Functionals like B3LYP are commonly used, but for higher accuracy, double-hybrid functionals or methods that better account for dispersion forces may be required. researchgate.net

Basis Set Selection: Basis sets must be flexible enough to describe the electron distribution around the fluorine atoms accurately. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets are often employed. nih.gov Including diffuse functions is important for describing non-covalent interactions.

Solvent Effects: Gas-phase calculations may not accurately represent behavior in solution. Implicit solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules are often included to achieve more realistic predictions. nih.gov

Prediction of Spectroscopic Properties: Predicting properties like 19F NMR chemical shifts is a common application of computational chemistry for these systems. nih.govresearchgate.net However, raw calculated shielding values often show systematic errors. To improve accuracy, linear scaling methods are frequently applied, where computed values for a set of known compounds are correlated against experimental data to derive scaling factors. nih.govacs.org

These advanced computational techniques are essential for obtaining reliable theoretical data on the structure, reactivity, and properties of complex organofluorine molecules like this compound.

Applications of 3 Methyl 4 Trifluoromethoxy Anisole in Advanced Chemical Research

Role in Materials Science and Engineering

In the realm of materials science, the incorporation of fluorine-containing moieties like the trifluoromethoxy group is a well-established strategy for fine-tuning the physical and chemical properties of materials. The presence of the -OCF3 group in 3-Methyl-4-(trifluoromethoxy)anisole offers potential for developing new polymers and electro-optical materials with enhanced performance characteristics.

Development of Electro-Optical Materials

The design of advanced electro-optical (EO) materials, including liquid crystals and nonlinear optical (NLO) chromophores, often relies on molecules with significant dipole moments, high molecular polarizability, and robust thermal stability. nih.govmdpi.com Fluorinated groups are frequently incorporated into these structures to enhance such properties. biointerfaceresearch.com The trifluoromethoxy group, in particular, is a strong electron-withdrawing group that can significantly influence the electronic distribution within a molecule. beilstein-journals.org

Table 1: Influence of Fluorinated Groups on Electro-Optical Material Properties

PropertyEffect of Fluorine/Trifluoromethoxy Group IntroductionRationale
Dielectric Anisotropy Enhancement of negative dielectric anisotropyHigh dipole moment conferred by the C-F bonds. biointerfaceresearch.com
Thermal Stability Generally increasedHigh strength of the C-F bond. researchgate.net
Molecular Polarizability IncreasedThe polar nature of fluorinated groups favors increased molecular anisotropic polarizability. researchgate.net
Mesophase Behavior Modification of liquid crystal phases and transition temperaturesSteric and electronic effects of the substituent altering intermolecular interactions. biointerfaceresearch.com

Precursors in Polymer Chemistry and Crosslinking Mechanisms

In polymer science, fluorinated monomers are utilized to create polymers with desirable properties such as high thermal stability, chemical resistance, low surface energy, and low water absorption. Research has shown that copolymerizing traditional monomers like methyl methacrylate (B99206) with highly fluorinated styrenes can significantly enhance the thermal stability and reduce the water absorption of the resulting material. researchgate.net

This compound can be considered a potential precursor for such specialized fluorinated monomers. Through functionalization of the methyl group or by introducing a polymerizable group onto the aromatic ring, it could be converted into a monomer for incorporation into various polymer backbones. The trifluoromethoxy group's stability and hydrophobicity would be expected to impart improved performance characteristics to the final polymer, making it suitable for applications in advanced coatings, membranes, or optical devices where durability and minimal environmental interaction are required. researchgate.net

Contributions to Agrochemical Research and Development

The introduction of fluorine is a cornerstone of modern agrochemical design, with a significant percentage of recently launched pesticides containing halogen atoms. researchgate.net The trifluoromethoxy group is particularly valued for its ability to enhance the biological efficacy and metabolic profile of active ingredients. nih.govresearchgate.net

Synthesis of Fluorinated Scaffolds for Agrochemical Design

This compound serves as a valuable fluorinated scaffold or building block for the synthesis of more complex agrochemicals. semanticscholar.org The predominant strategy for creating new fluorine-containing agrochemicals involves the use of such pre-fluorinated intermediates rather than late-stage fluorination. rhhz.net The chemical reactivity of the anisole (B1667542) ring allows for various synthetic transformations. For example, electrophilic aromatic substitution can be directed by the existing substituents, and the molecule can undergo metallation to introduce further functional groups, making it a versatile starting point for diverse chemical structures. beilstein-journals.org Pyrazoles, a class of compounds with significant applications as pesticides, are often synthesized from fluorinated precursors to enhance their activity. mdpi.com

Influence of the Trifluoromethoxy Group on Agrochemical Properties (e.g., metabolic stability)

The trifluoromethoxy (-OCF3) group is often considered a "super-halogen" due to its unique combination of properties that positively influence a molecule's behavior in biological systems. beilstein-journals.org Its incorporation into a potential agrochemical can lead to several key advantages.

One of the most significant benefits is enhanced metabolic stability . nih.gov The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased stability can prolong the half-life of the agrochemical, leading to longer-lasting efficacy in the field. nih.gov

Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents. beilstein-journals.org This property can improve the absorption, distribution, and transport of the active ingredient to its target site within the pest or plant. nih.gov The combination of high lipophilicity and metabolic stability makes the -OCF3 group a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of new agrochemicals. researchgate.net

Table 2: Marketed Agrochemicals Containing the Trifluoromethoxy Moiety

AgrochemicalTypeTarget
Flometoquin InsecticideLepidoptera, Diptera, Hemiptera, Mites
Novaluron Insecticide (IGR)Lepidoptera, Coleoptera, Homoptera
Flurprimidol Plant Growth RegulatorTurfgrass, Ornamentals
Thifluzamide FungicideBasidiomycetes
Flucarbazone-sodium HerbicideGrassy weeds in wheat
Source: nih.gov

Utility as a Research Intermediate for Complex Molecule Synthesis in Academic Settings

Beyond its direct applications in applied materials and agrochemicals, this compound is a useful intermediate in academic research for the synthesis of complex and novel organic molecules. Its defined substitution pattern provides a predictable platform for investigating reaction mechanisms and developing new synthetic methodologies.

The reactivity of the aromatic ring is influenced by the interplay of the electron-donating methyl and methoxy (B1213986) groups and the electron-withdrawing trifluoromethoxy group. This allows for regioselective reactions, such as electrophilic substitution or directed ortho-metallation, providing access to a wide range of polysubstituted aromatic compounds. beilstein-journals.org For example, trifluoromethylated pyrazoles, which have applications in medicinal chemistry and agrochemicals, have been synthesized from fluorinated phenylhydrazine (B124118) precursors, demonstrating the utility of such building blocks in constructing complex heterocyclic systems. mdpi.com The chemical stability of the trifluoromethoxy group ensures that it remains intact throughout multi-step synthetic sequences, making it a reliable component in the assembly of intricate molecular architectures. beilstein-journals.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Methyl-4-(trifluoromethoxy)anisole will likely pivot towards more sustainable and efficient methodologies. Traditional synthetic routes for fluorinated compounds often involve harsh reagents and generate significant waste. nih.gov Future research will aim to address these challenges.

One promising avenue is the development of greener methylation techniques. The use of dimethyl carbonate (DMC) as a methylating agent, for instance, presents a more environmentally benign alternative to conventional reagents like methyl halides or dimethyl sulfate. mdpi.com DMC is non-toxic and its reaction byproducts are readily recyclable. Investigating the application of DMC for the methylation of a suitable precursor to this compound could lead to a more sustainable production process.

Furthermore, advancements in trifluoromethoxylation reactions will be crucial. Direct C-H trifluoromethoxylation of aromatic compounds is an emerging field that could offer a more atom-economical approach compared to multi-step syntheses. researchgate.netmdpi.com Exploring enzymatic or biocatalytic methods for the synthesis of this and related compounds could also significantly enhance the sustainability profile by offering high selectivity under mild reaction conditions.

Synthetic StrategyKey Advantages
Green Methylation (e.g., using DMC)Non-toxic, recyclable byproducts
Direct C-H TrifluoromethoxylationHigh atom economy, reduced step count
Biocatalytic SynthesisHigh selectivity, mild reaction conditions

Exploration of Uncharted Reactivity Pathways

The interplay of the electron-donating methyl and methoxy (B1213986) groups with the strongly electron-withdrawing trifluoromethoxy group on the aromatic ring of this compound suggests a rich and largely unexplored reactivity landscape. The trifluoromethoxy group is known for its high thermal and chemical stability. nih.gov

Future research should focus on systematically investigating the regioselectivity of electrophilic aromatic substitution reactions. The directing effects of the existing substituents will likely lead to complex and potentially novel substitution patterns. Understanding these pathways is key to utilizing this compound as a versatile building block for more complex molecules.

Furthermore, the potential for metal-catalyzed cross-coupling reactions at various positions on the aromatic ring should be explored. Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could enable the introduction of a wide range of functional groups, thereby expanding the synthetic utility of this compound. The unique electronic environment of the aromatic ring may also lead to unexpected reactivity or catalytic cycles.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling will be an indispensable tool in accelerating the research and development of this compound and its derivatives. Quantum chemistry calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.com

Density Functional Theory (DFT) and other computational methods can be employed to predict the outcomes of various reactions, guiding experimental efforts and reducing the need for extensive empirical screening. rsc.org For instance, modeling can help predict the most likely sites for electrophilic attack or the feasibility of different cross-coupling reactions.

Moreover, computational tools can be used to predict the physicochemical properties of novel derivatives of this compound. This is particularly valuable in the context of drug discovery and materials science, where properties such as lipophilicity, solubility, and electronic characteristics are critical for performance. researchgate.net Such predictive modeling can help in the rational design of new molecules with tailored properties for specific applications.

Expanding Applications in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a promising candidate for a variety of applications in emerging fields of chemical science. The trifluoromethoxy group, in particular, is known to enhance properties such as metabolic stability and binding affinity in drug candidates. tandfonline.com

In medicinal chemistry, this compound could serve as a valuable building block for the synthesis of novel pharmaceuticals. Its structural motifs are found in compounds being investigated for a range of therapeutic areas.

In materials science, the incorporation of the trifluoromethoxy group can impart desirable properties such as increased thermal stability and altered electronic characteristics. This could lead to the development of new polymers, liquid crystals, or electronic materials with enhanced performance. The exploration of this compound as a component in organic light-emitting diodes (OLEDs) or other electronic devices represents another exciting frontier.

FieldPotential Application
Medicinal ChemistryBuilding block for novel pharmaceuticals
Materials ScienceComponent for high-performance polymers and liquid crystals
ElectronicsDopant or component in organic electronic devices

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-4-(trifluoromethoxy)anisole derivatives for intermediate applications?

  • Methodological Answer : Utilize nucleophilic substitution or condensation reactions with substituted benzaldehydes. For example, refluxing intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) can yield derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography or recrystallization (water-ethanol mixtures) to achieve yields >60% .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine IR spectroscopy to identify functional groups (e.g., trifluoromethoxy and methoxy stretches) and NMR (¹H/¹⁹F) for conformational analysis. For example, ¹⁹F NMR using 4-(trifluoromethoxy)anisole as an internal standard can quantify fluorine environments . X-ray crystallography is recommended for resolving steric or electronic ambiguities in derivatives .

Q. What safety protocols are essential when handling trifluoromethoxy-substituted anisoles?

  • Methodological Answer : Use closed systems with local exhaust ventilation to minimize inhalation. Wear PPE (nitrile gloves, safety goggles, flame-resistant lab coats) and store waste separately in labeled containers for professional disposal. Avoid aqueous reactions unless explicitly validated, as trifluoromethoxy groups may hydrolyze under basic conditions .

Advanced Research Questions

Q. How does the steric and electronic profile of the trifluoromethoxy group influence reaction pathways in catalytic systems?

  • Methodological Answer : The trifluoromethoxy group’s ortho-CF₃ steric bulk and electron-withdrawing nature reduce conjugation with the aromatic ring compared to methoxy groups. This alters reaction kinetics in electrophilic substitutions. Use computational methods (DFT) to model ground-state conformations and experimental techniques like Hammett plots to quantify electronic effects. For example, trifluoromethoxy’s σₚ value (~0.45) impacts regioselectivity in Friedel-Crafts alkylation .

Q. What strategies mitigate competing side reactions during condensation of this compound with paraformaldehyde?

  • Methodological Answer : Optimize molar ratios (e.g., 1:1 anisole:paraformaldehyde) to minimize dimerization. Use MoO₃/SiO₂ composite catalysts (sol-gel synthesized) under reflux to enhance selectivity for 4,4′-DMDPM. Monitor conversion via GC-FID and adjust catalyst loading (5–10 wt.%) to suppress overalkylation .

Q. How can vibrationally-resolved electronic spectra predict photostability in trifluoromethoxy-substituted anisoles?

  • Methodological Answer : Simulate spectra using Gaussian 09 with CAM-B3LYP/6-311+G(d,p) basis sets to model Franck-Condon transitions. Compare computed IR-active modes (e.g., C–F stretches at ~1150 cm⁻¹) with experimental data to identify photodegradation pathways. Validate with UV-Vis and fluorescence quenching assays under controlled light exposure .

Data-Driven Research Challenges

Q. How do solvent polarity and temperature affect the conformational equilibrium of this compound?

  • Methodological Answer : Conduct variable-temperature ¹H NMR in deuterated solvents (DMSO-d₆ vs. CDCl₃) to observe rotamer populations. Use Eyring plots to calculate activation energy for O–CF₃ rotation. Polar solvents stabilize planar conformations (dipole-dipole interactions), while nonpolar solvents favor orthogonal arrangements .

Q. What synthetic routes enable selective functionalization of the methyl group in this compound?

  • Methodological Answer : Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). Optimize stoichiometry (1.1 eq NBS) in CCl₄ to avoid ring bromination. Subsequent Suzuki coupling or oxidation (KMnO₄/H₂SO₄) yields carboxylic acid or nitrile derivatives, as validated by LC-MS and elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.